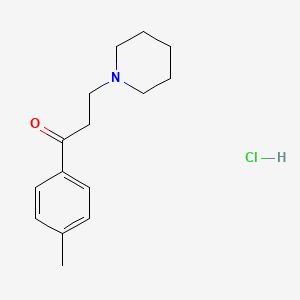
4'-Methyl-3-piperidinopropiophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methyl-3-piperidinopropiophenone hydrochloride is a chemical compound known for its muscle relaxant properties. It is widely used in the treatment of muscular contractures, low back pain, and spasticity. This compound works by inhibiting gamma-efferent firing and promoting local vasodilatation, which helps in reducing muscle stiffness and pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-3-piperidinopropiophenone hydrochloride involves several steps. One common method includes the reaction of 4-methylpropiophenone with piperidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of 4’-Methyl-3-piperidinopropiophenone hydrochloride is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4’-Methyl-3-piperidinopropiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution where the piperidine ring can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4’-Methyl-3-piperidinopropiophenone hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on muscle relaxation and potential therapeutic uses.
Medicine: Investigated for its efficacy in treating muscle-related disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4’-Methyl-3-piperidinopropiophenone hydrochloride involves the inhibition of gamma-efferent firing, which reduces muscle tone and promotes relaxation. It also causes local vasodilatation, increasing blood flow to the affected muscles. The compound interacts with specific molecular targets, including adrenergic and muscarinic receptors, to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Eperisone hydrochloride: Another muscle relaxant with a similar structure and mechanism of action.
Tolperisone hydrochloride: Known for its muscle relaxant and vasodilatory properties.
Methocarbamol: A centrally acting muscle relaxant used to treat muscle spasms.
Uniqueness
4’-Methyl-3-piperidinopropiophenone hydrochloride is unique due to its specific chemical structure, which allows it to effectively inhibit gamma-efferent firing and promote vasodilatation. This makes it particularly effective in treating muscle-related disorders with minimal central nervous system side effects .
Propiedades
Número CAS |
1023-20-7 |
|---|---|
Fórmula molecular |
C15H22ClNO |
Peso molecular |
267.79 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-13-5-7-14(8-6-13)15(17)9-12-16-10-3-2-4-11-16;/h5-8H,2-4,9-12H2,1H3;1H |
Clave InChI |
GDXXLEKTBGMZDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



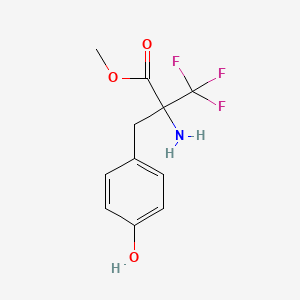
![Ethyl [(2-chloroethyl)sulfanyl]acetate](/img/structure/B14157205.png)
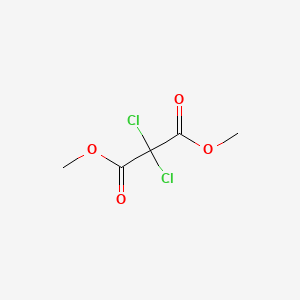
![2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate](/img/structure/B14157220.png)
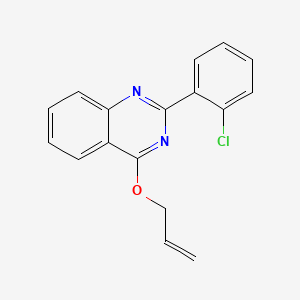
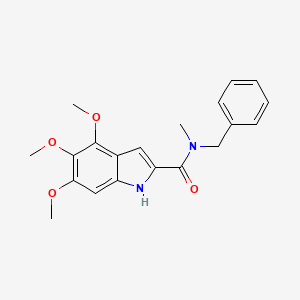
![2-(1,3,14,19-Tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetic acid](/img/structure/B14157238.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)
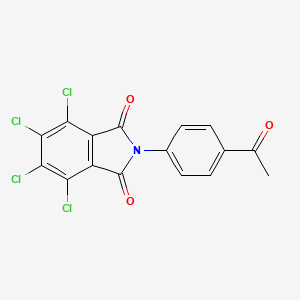
![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)
![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B14157261.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
